Ethyl 4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenylcarbamate
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Overview
Description
ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE is a carbamate derivative known for its diverse applications in organic synthesis and potential uses in various scientific fields. Carbamates are a class of compounds that contain the carbamate functional group, which is structurally related to both amides and esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE typically involves the reaction of an appropriate amine with an ethyl carbamate precursor. One common method is the reaction of an amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates, including ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Methyl Carbamate: A simpler carbamate with similar reactivity but different physical properties.
Phenyl Carbamate: Contains a phenyl group, offering different steric and electronic effects.
Tert-Butyl Carbamate: Known for its stability and use as a protecting group in organic synthesis.
Uniqueness
ETHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE is unique due to its specific structure, which combines the carbamate group with an oxolane ring and a phenyl group.
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-12-7-5-11(6-8-12)14(18)16-10-13-4-3-9-21-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
BRGRTNGLQAAJNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
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